![molecular formula C24H26N4O4S B2496765 N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide CAS No. 1023815-60-2](/img/structure/B2496765.png)

N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide often involves multi-step chemical reactions, including aminolysis of activated acids and alkylation processes. For example, compounds within this family have been synthesized through the aminolysis of activated by thionyl chloride or carbonyldiimidazole [(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)-thio]acetic acids and subsequent alkylation of potassium salts with N-cycloalkyl-(cycloalkylaryl)-2-chloroacetamides (Berest et al., 2011).

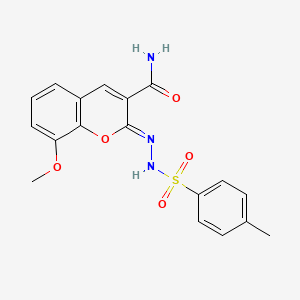

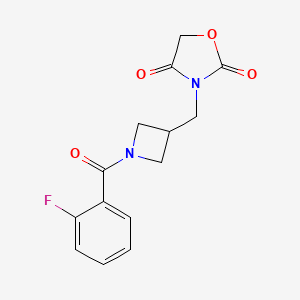

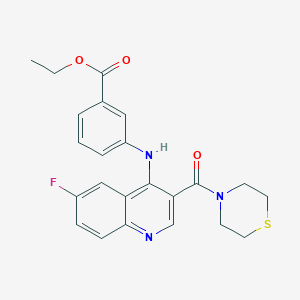

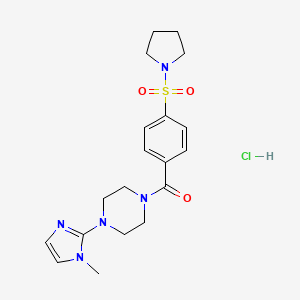

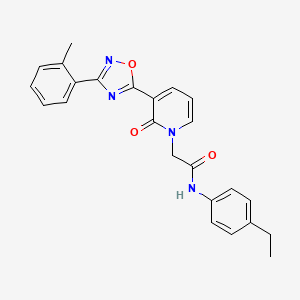

Molecular Structure Analysis

The molecular structure of such compounds is characterized by complex ring systems, including imidazo[1,2-c]quinazolin and thiadiazole fragments, which are pivotal for their biological activity. The structural determination is usually carried out using techniques like NMR, LC-MS, and EI-MS analysis (Kovalenko et al., 2012).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cycloaddition and alkylation, to yield novel derivatives with potential biological activities. The chemical reactivity often involves interactions with different functional groups leading to the formation of compounds with diverse pharmacological properties (Kornicka et al., 2004).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are crucial for the pharmacokinetic profile of these compounds. However, specific details on the physical properties of N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide were not found in the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets, are central to the compound's pharmacological effects. While direct information on N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide is limited, related compounds have shown interactions with various biological receptors and enzymes, influencing their therapeutic potential (Berest et al., 2011; Kovalenko et al., 2012).

Scientific Research Applications

Anticancer Activity

Research on compounds structurally related to N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide has shown significant potential in anticancer applications. For instance, certain N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have demonstrated in vitro anticancer activity, particularly against non-small cell lung and CNS cancer cell lines. Compound 4.10, within this research, was notably effective, showcasing high selectivity and potency (Berest et al., 2011). Another study highlighted the synthesis of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, where compounds exhibited broad-spectrum antitumor efficiency across various tumor subpanels. Specific compounds showed selective effectiveness against particular cancer cell lines, including renal cancer and NSC lung cancer (Mohamed et al., 2016).

Cytotoxicity and Molecular Docking Studies

Further research into similar quinazolinone analogs has revealed insights into their cytotoxic properties and molecular interactions. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad-spectrum antitumor activity with significant potency compared to the positive control, 5-FU. These compounds were also subject to molecular docking studies to explore their interactions at the molecular level (Al-Suwaidan et al., 2016). Another investigation into substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments found considerable cytotoxicity in the compounds tested. Specific compounds displayed significant anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, underlining the potential of these chemical structures in therapeutic applications (Kovalenko et al., 2012).

properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4S/c1-14(2)11-19-23(30)28-22(26-19)16-7-5-6-8-17(16)27-24(28)33-13-21(29)25-18-10-9-15(31-3)12-20(18)32-4/h5-10,12,14,19H,11,13H2,1-4H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAONPPDFNVAQRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-2-{[2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2496683.png)

![1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![4-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2496687.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2496688.png)

![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2496692.png)

![methyl 4-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2496693.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetonitrile](/img/structure/B2496699.png)

![(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2496702.png)

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496705.png)